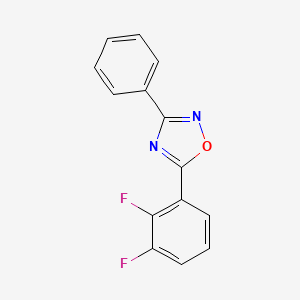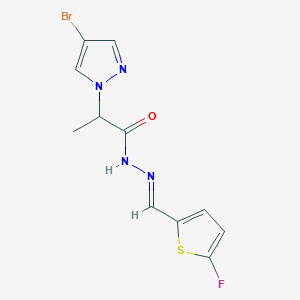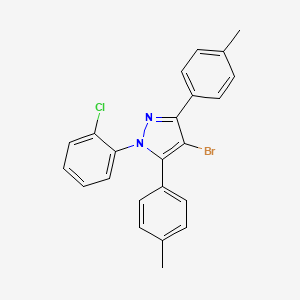![molecular formula C19H10Cl2FN3O2 B10927526 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10927526.png)
5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazolo[1,5-a]pyrimidine core, with a carboxylic acid functional group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and hydrazine derivatives, under acidic or basic conditions.
Introduction of the Dichlorophenyl and Fluorophenyl Groups: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrimidine core is reacted with 2,4-dichlorobenzene and 4-fluorobenzene in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. It can serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential. They could be explored as potential treatments for various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers, dyes, and coatings. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(4-Fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(2,4-Dichlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid lies in the combination of dichlorophenyl and fluorophenyl groups attached to the pyrazolo[1,5-a]pyrimidine core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H10Cl2FN3O2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C19H10Cl2FN3O2/c20-11-3-6-13(14(21)7-11)16-8-17(19(26)27)25-18(23-16)9-15(24-25)10-1-4-12(22)5-2-10/h1-9H,(H,26,27) |
InChI Key |
XDJVBTOPJHDZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CC(=NC3=C2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10927447.png)
![4-(2-oxopyrrolidin-1-yl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B10927452.png)
![6-cyclopropyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927460.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyestra-1(10),2,4-trien-17-one](/img/structure/B10927463.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927470.png)


![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10927474.png)
![N-[2-(diethylamino)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10927481.png)
![5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10927493.png)
![4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927494.png)
![Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10927499.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10927505.png)
